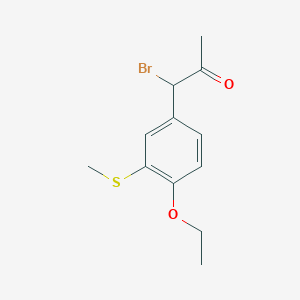

1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one

Description

1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is a brominated propan-2-one derivative featuring a substituted phenyl ring with ethoxy (C₂H₅O–) and methylthio (CH₃S–) groups at the 4- and 3-positions, respectively. Its molecular formula is C₁₂H₁₃BrO₂S, with a molecular weight of approximately 301.20 g/mol. The compound’s structure combines electron-donating (ethoxy) and moderately polar (methylthio) substituents, which influence its electronic distribution, solubility, and reactivity .

Properties

Molecular Formula |

C12H15BrO2S |

|---|---|

Molecular Weight |

303.22 g/mol |

IUPAC Name |

1-bromo-1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15BrO2S/c1-4-15-10-6-5-9(7-11(10)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

InChI Key |

WNKXVWVWJKEVGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C(=O)C)Br)SC |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-ethoxy-3-(methylthio)acetophenone | Starting from 4-hydroxy-3-(methylthio)acetophenone, perform ethylation using ethyl bromide or ethyl tosylate under Williamson ether synthesis conditions (e.g., sodium hydride in tetrahydrofuran) | The ethoxy group is introduced via nucleophilic substitution; control of temperature (~0–25°C) is critical to avoid side reactions |

| 2 | Alpha-bromination of the acetophenone moiety | Use bromine (Br2) or N-bromosuccinimide (NBS) in the presence of acid or radical initiator (e.g., AIBN) in solvents like acetic acid or carbon tetrachloride | Alpha-bromination occurs selectively at the propan-2-one side chain; reaction monitored by TLC or NMR |

| 3 | Purification | Column chromatography on silica gel using hexane/ethyl acetate mixtures | Ensures removal of unreacted starting materials and side products |

Reaction Conditions and Optimization

Ethylation (Step 1):

Sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group, forming the phenolate ion, which then reacts with ethyl bromide. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–25°C to minimize elimination or over-alkylation side reactions.Alpha-Bromination (Step 2):

N-Bromosuccinimide (NBS) is preferred for controlled bromination at the alpha position. The reaction is performed at 0–5°C to avoid polybromination. Radical initiators like azobisisobutyronitrile (AIBN) or light can be used to initiate the reaction. Solvents such as carbon tetrachloride (CCl4) or dichloromethane (DCM) are common.

Challenges and Considerations

Steric Hindrance:

The presence of both ethoxy and methylthio groups on the aromatic ring can impose steric hindrance, potentially slowing the ethylation and bromination steps. Prolonged reaction times or slight heating may be necessary.Selectivity:

Controlling mono-bromination at the alpha position without affecting the aromatic ring is critical. Using NBS under mild conditions helps achieve selectivity.Purity of Reagents:

Moisture-sensitive reagents like sodium hydride require anhydrous conditions to prevent hydrolysis and reduced yields.

Analytical Data and Characterization

| Technique | Purpose | Expected Results |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and side chain protons | Ethoxy group CH3 at ~1.2 ppm (triplet), CH2 at ~3.9 ppm (quartet); methylthio group singlet near 2.5 ppm; aromatic protons between 6.8–7.5 ppm; alpha-proton adjacent to bromine at ~4.5 ppm |

| ¹³C NMR | Carbon environment confirmation | Signals for aromatic carbons, ethoxy carbons, methylthio carbon, carbonyl carbon at ~200 ppm, and alpha-bromo carbon shifted downfield |

| Infrared Spectroscopy (IR) | Functional group identification | Strong C=O stretch near 1680 cm⁻¹; C–O–C ether stretch near 1100 cm⁻¹; absence of hydroxyl peak confirming ether formation |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak corresponding to C₁₂H₁₅BrO₂S; characteristic isotopic pattern from bromine (79Br and 81Br) |

| Elemental Analysis | Purity and stoichiometry | Consistent with calculated percentages for C, H, Br, O, and S |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Williamson Ether Synthesis + Alpha-Bromination | 4-Hydroxy-3-(methylthio)acetophenone | Sodium hydride, ethyl bromide, NBS, AIBN | THF, 0–25°C for etherification; CCl4, 0–5°C for bromination | 65–80 | Requires anhydrous conditions; selective bromination achieved with NBS |

| Direct Bromination of Pre-Ethoxylated Acetophenone | 4-Ethoxy-3-(methylthio)acetophenone | Bromine or NBS | Acetic acid or CCl4, 0–5°C | 60–75 | Potential for overbromination; careful monitoring necessary |

Chemical Reactions Analysis

1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.

Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethoxy and methylthio groups can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules. Molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Brominated Propanone Derivatives

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one (C₁₀H₁₀Br₂OS, MW 338.06):

This compound features dual bromine atoms at the 1- and 3-positions and a methylthio group at the 2-position. The additional bromine increases molecular weight and enhances electrophilicity, making it more reactive toward nucleophilic substitution compared to the target compound .- 1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one (C₁₀H₇BrF₄O₂, MW 315.06): The trifluoromethoxy (–OCF₃) and fluoro (–F) groups are strong electron-withdrawing substituents, leading to reduced electron density at the aromatic ring.

Chalcone Derivatives

- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one (C₁₇H₁₅BrO₂, MW 355.21): A chalcone with a conjugated enone system (C=O and C=C), this compound exhibits planar geometry, enabling π-π stacking and non-linear optical properties. The target compound lacks this conjugation, suggesting differences in UV-Vis absorption and crystallinity .

(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (C₁₅H₁₀BrFO, MW 309.15):

The presence of fluorine enhances lipophilicity and metabolic stability. The target compound’s methylthio group may similarly improve lipid solubility but could introduce susceptibility to oxidation .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via condensation or bromination reactions. For bromination, a stoichiometric amount of bromine in chloroform under controlled stirring (24 hours) is effective, followed by purification via solvent distillation and crystallization (e.g., acetone slow evaporation). Adjusting reaction temperature, reagent stoichiometry, and solvent choice (e.g., chloroform for bromination) can enhance yield. Triethylamine may be used to neutralize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use FT-IR to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹), UV-Vis for conjugation analysis (λmax ~300 nm), and NMR (¹H/¹³C) for structural elucidation. Compare experimental NMR shifts (e.g., aromatic protons at δ 7.2–8.0 ppm) with DFT-calculated values (GIAO method) to validate assignments. Cross-reference spectral data with analogous brominated chalcone derivatives .

Q. How can purity and stability be assessed during storage of this compound?

- Methodological Answer : Monitor purity via HPLC (≥98% purity threshold) and track degradation using TLC or GC-MS. Store under inert atmosphere (N₂/Ar) at 0–6°C to prevent oxidation of the methylthio group. Conduct accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the molecular geometry and electronic properties of this compound?

- Methodological Answer : Optimize geometry using B3LYP/6-311G(d,p) basis set. Analyze vibrational modes via Total Energy Distribution (TED) to assign IR bands. Calculate HOMO-LUMO energy gaps (e.g., ~4.5 eV) to assess reactivity and Molecular Electrostatic Potential (MEP) to identify electrophilic/nucleophilic sites. Validate results against experimental XRD or spectroscopic data .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELXL address them?

- Methodological Answer : Challenges include handling high-resolution data or twinned crystals. Use SHELXL for small-molecule refinement: apply restraints for disordered ethoxy/methylthio groups, refine hydrogen atoms via riding models, and validate with R-factor convergence (<5%). For twinned data, employ TWIN/BASF commands in SHELX .

Q. How can molecular docking studies evaluate the biological potential of this compound?

- Methodological Answer : Dock the compound into target protein active sites (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Set grid parameters to cover binding pockets, apply Lamarckian genetic algorithm for conformational sampling, and validate docking poses with MD simulations. Compare binding affinities (ΔG) with known inhibitors and correlate with in vitro assays .

Q. What strategies resolve contradictions in reaction mechanism proposals for brominated ketone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.